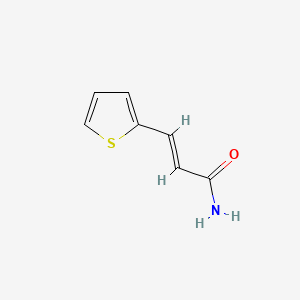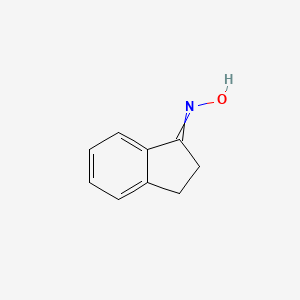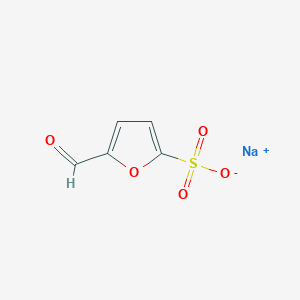
2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 is a chemical compound with the molecular formula C7H5NaO4S. It is also known as 2-sulfobenzaldehyde sodium salt. This compound is characterized by its white to off-white solid form and is soluble in water. It is primarily used as an intermediate in the synthesis of various dyes and other chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 can be synthesized through the sulfonation of ortho-chlorobenzaldehyde with sodium sulfite under catalytic conditions. This method involves the use of a surfactant as a catalyst, which simplifies the production process.
Industrial Production Methods: In industrial settings, the compound is produced by reacting ortho-chlorobenzaldehyde with sodium sulfite in the presence of a surfactant catalyst. This one-step process is efficient and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form sulfonic aldehydes.
Substitution: The formyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the formyl group under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfonic aldehydes.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of sodium 2-formylbenzenesulphonate dihydrate involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further chemical reactions, resulting in the formation of the desired products .
Comparación Con Compuestos Similares
2-Chlorobenzaldehyde: Similar in structure but lacks the sulfonate group.
2-Toluenesulfonic acid: Contains a sulfonic acid group but lacks the formyl group.
2-Iodoxybenzenesulfonic acid: An oxidizing agent with a similar sulfonic acid group.
Uniqueness: 2-Formylbenzenesulfonic acid sodium salt hydrate,tech. 90 is unique due to the presence of both the formyl and sulfonate groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
sodium;2-formylbenzenesulfonate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na.2H2O/c8-5-6-3-1-2-4-7(6)12(9,10)11;;;/h1-5H,(H,9,10,11);;2*1H2/q;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFDHQNYDVAIKD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)[O-].O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-25-8 |
Source


|
| Record name | Sodium 2-formylbenzenesulphonate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790999.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,6-dichloropurin-9-yl)oxan-2-yl]methyl acetate](/img/structure/B7791006.png)









